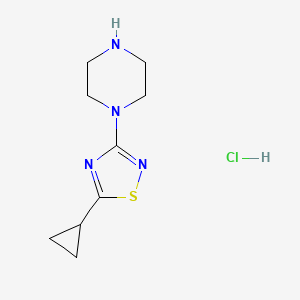

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride

Description

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a piperazine moiety at position 2. The hydrochloride salt enhances its solubility and bioavailability, making it relevant in pharmaceutical and agrochemical research. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The cyclopropyl group contributes to metabolic stability, while the piperazine ring improves water solubility and binding affinity to biological targets .

Properties

IUPAC Name |

5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4S.ClH/c1-2-7(1)8-11-9(12-14-8)13-5-3-10-4-6-13;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRIIPYNPGDHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NS2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-cyclopropylpyrazole with a suitable thiadiazole precursor under basic conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For example, studies have shown that 5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride demonstrates effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 12 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains. Studies have reported its effectiveness against fungi like Aspergillus niger and Aspergillus fumigatus, indicating its broad-spectrum antifungal potential .

Central Nervous System Disorders

The piperazine moiety in the compound suggests potential applications in treating central nervous system disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may possess anxiolytic or antidepressant-like effects .

Cancer Research

Emerging research has pointed towards the anticancer potential of thiadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted in various studies. For instance, it may activate caspase pathways leading to cell death in certain cancer types .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives, including this compound. Notable findings include:

- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and characterized them using IR and NMR spectroscopy. The synthesized compounds were screened for biological activity using standard microbiological techniques .

- Bioassay Results : In vivo studies demonstrated significant antimicrobial and antifungal activity compared to control groups, suggesting the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and piperazine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural Analogues

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

- Structure : Contains a triazole ring instead of thiadiazole, with a cyclopropyl group and piperidine hydrochloride.

- Key Differences : The triazole ring (1,2,4-triazole vs. 1,2,4-thiadiazole) alters electronic properties and hydrogen-bonding capacity. Piperidine, unlike piperazine, lacks a secondary amine, reducing basicity .

- Applications : Primarily explored in neurological and antimicrobial studies due to triazole’s metal-chelating properties .

5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

- Structure : Combines triazole and thiadiazole rings with a sulfonyl linker.

- Methyl substitution at position 4 of thiadiazole improves lipophilicity .

- Applications : Demonstrated strong antifungal activity against Candida albicans (DFT studies support optimized frontier orbital energies for bioactivity) .

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride

- Structure : Oxadiazole replaces thiadiazole; piperidine is substituted at position 3.

- Key Differences : Oxadiazole’s higher aromaticity and reduced polarity compared to thiadiazole may alter membrane permeability. Piperidine’s rigidity vs. piperazine’s flexibility affects target binding .

- Applications : Investigated in antiviral and anticancer research due to oxadiazole’s metabolic resistance .

Physicochemical and Computational Insights

Biological Activity

5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole hydrochloride is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of 5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole hydrochloride involves the reaction of cyclopropyl-substituted thiadiazole derivatives with piperazine. The structural characterization is typically performed using techniques such as single-crystal X-ray diffraction, which provides insights into the molecular geometry and interactions within the crystal lattice .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a review on 1,3,4-thiadiazole derivatives suggests that compounds with specific substituents exhibit significant cytotoxic effects against various cancer cell lines. The compound under discussion has shown promising results in inhibiting the growth of tumor cells with IC50 values comparable to established anticancer agents .

Table 1: Cytotoxicity Data of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.28 |

| Compound B | A549 (Lung) | 0.52 |

| 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole | SK-MEL-2 (Melanoma) | 4.27 |

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that 5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole hydrochloride exhibits significant antifungal activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Antiviral Activity

Recent studies have explored the antiviral efficacy of thiadiazole compounds against viruses such as hepatitis B. The structural features of these compounds enhance their ability to inhibit viral replication, making them potential candidates for antiviral drug development .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in a preclinical setting. The results indicated that compounds similar to 5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole showed significant activity against both cancerous and infectious cell lines. The study employed various assays to assess cytotoxicity and mechanism of action through apoptosis induction and cell cycle analysis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is significantly influenced by their structural modifications. For example, the presence of cyclopropyl groups has been associated with enhanced potency against specific cancer types. Understanding these relationships aids in designing more effective derivatives with improved selectivity and reduced toxicity .

Q & A

Q. What computational tools aid in predicting metabolic pathways?

- Tools :

- ADMET Predictors : Simulate hepatic metabolism (e.g., CYP450-mediated oxidation of the piperazine ring).

- Density Functional Theory (DFT) : Model electron distribution in the thiadiazole core to predict reactivity with metabolic enzymes .

Data Contradiction Analysis

- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Replicate experiments using a standardized ATP concentration (10 μM) and include positive controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.